molecular formula C11H21FN2O2 B3323458 Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate CAS No. 1638764-14-3

Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate

Cat. No.: B3323458
CAS No.: 1638764-14-3
M. Wt: 232.29 g/mol
InChI Key: VLFFYQYFYLJQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate is a carbamate-protected amine derivative featuring a fluorinated cyclobutane core. Its structure includes a tert-butyloxycarbonyl (Boc) group, a common protective moiety for amines in organic synthesis, and a 3-fluorocyclobutyl ring substituted with an aminomethyl branch. This compound is structurally distinct due to its small, strained cyclobutane ring, which contrasts with more common cyclohexane-based analogs.

For example, Boc protection of amines is frequently achieved using di-tert-butyl dicarbonate (Boc₂O), as seen in the synthesis of tert-butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate (76.3% yield, ). Cyclobutane derivatives may require specialized ring-forming reactions, such as [2+2] cycloadditions or strain-driven functionalization.

Properties

IUPAC Name

tert-butyl N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(6-13)4-8(12)5-11/h8H,4-7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFFYQYFYLJQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125539
Record name Carbamic acid, N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-14-3
Record name Carbamic acid, N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate, also known by its CAS number 1638764-14-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : tert-butyl ((1-(aminomethyl)-3-fluorocyclobutyl)methyl)carbamate
  • Molecular Formula : C₁₁H₂₁FN₂O₂
  • Molecular Weight : 232.3 g/mol
  • Purity : 97% .

This compound is primarily studied for its role as a potential inhibitor of c-KIT kinase, which plays a crucial role in various cellular processes including cell proliferation and survival. Inhibition of this kinase can lead to reduced tumor growth in certain cancers, particularly those expressing c-KIT mutations .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study involving anti-1-amino-3-(18)F-fluorocyclobutane-1-carboxylic acid (FACBC), a related compound, demonstrated its effectiveness in visualizing prostate cancer through PET imaging. The study showed that FACBC could differentiate between cancerous and non-cancerous tissues effectively, suggesting potential applications in targeted cancer therapies .

In Vivo Studies

In vivo experiments using rat models have shown promising results for the use of FACBC in diagnosing prostate cancer. The biodistribution studies indicated that the uptake of FACBC in prostate cancer tissues was significantly higher than in benign tissues, which supports its potential as a diagnostic tool and therapeutic agent .

Case Study 1: Prostate Cancer Imaging

A pilot study involving a prostate cancer patient utilized FACBC for imaging post-radiation treatment. The results indicated that integrating FACBC scans into treatment planning improved the targeting of radiation therapy, allowing for better coverage of tumor volumes while minimizing exposure to surrounding healthy tissues .

Case Study 2: Differential Diagnosis

Another study highlighted the utility of FACBC in differentiating prostate cancer from benign prostatic hyperplasia (BPH) and inflammation. The findings suggested that FACBC provided clearer imaging results compared to traditional methods, enhancing diagnostic accuracy in clinical settings .

Data Tables

Property Value
IUPAC Nametert-butyl ((1-(aminomethyl)-3-fluorocyclobutyl)methyl)carbamate
CAS Number1638764-14-3
Molecular FormulaC₁₁H₂₁FN₂O₂
Molecular Weight232.3 g/mol
Purity97%
Study Findings
In Vivo BiodistributionHigher uptake in prostate cancer vs. benign tissues
Imaging StudyImproved differentiation between PCa and BPH
Treatment PlanningEnhanced targeting with reduced healthy tissue exposure

Scientific Research Applications

Inhibition of Kinase Activity

One of the prominent applications of tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate is its role as a c-KIT kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell proliferation and survival. Inhibiting c-KIT has therapeutic implications for conditions such as cancer and certain genetic disorders.

Case Study: c-KIT Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit c-KIT activity, leading to reduced cell viability in c-KIT-dependent tumor cells. This inhibition mechanism is critical for developing targeted therapies in oncology .

Potential in Neuropharmacology

The structural characteristics of this compound suggest potential applications in neuropharmacology. The presence of the aminomethyl group may facilitate interactions with neurotransmitter receptors or transporters, making it a candidate for further exploration in treating neurological disorders.

Research Insights

Studies have indicated that modifications to the cyclobutyl moiety can influence the binding affinity to specific receptors, potentially leading to novel treatments for conditions such as depression or anxiety .

Antimicrobial Properties

Emerging research suggests that compounds with similar structures may exhibit antimicrobial activity. The fluorine atom in the cyclobutyl ring could enhance the compound's ability to penetrate bacterial membranes, offering a pathway for developing new antibiotics.

Experimental Findings

Preliminary assays have shown that derivatives of this compound possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, warranting further investigation into their mechanisms of action .

Data Table: Summary of Applications

Application AreaMechanism/ActionRelevant Studies
Kinase InhibitionInhibits c-KIT kinase activity
NeuropharmacologyPotential receptor interactions
Antimicrobial ActivityMembrane penetration enhancement

Comparison with Similar Compounds

Key Observations:

  • Ring Size and Strain : Cyclobutane derivatives (e.g., target compound) exhibit higher ring strain compared to cyclohexane analogs (). This strain may enhance reactivity in substitution or ring-opening reactions but complicate synthesis.
  • Substituent Effects: Bulky or electron-withdrawing groups (e.g., 3-chloro-4-fluorobenzamido in ) reduce yields (17–41%), while simpler groups (e.g., cyano in ) achieve higher yields (73–90%) . The target compound’s aminomethyl group may balance steric and electronic effects.
  • Fluorination: Fluorine’s electronegativity increases polarity and stability. The 3-fluoro substitution in the target compound may improve metabolic stability compared to non-fluorinated analogs ( ).

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent, insights can be drawn from related structures:

  • Cyclohexane vs. Cyclobutane: Cyclohexane-based Boc-protected amines (e.g., ) are common in drug discovery due to synthetic accessibility.
  • Aminomethyl Functionality: The aminomethyl group in the target compound enables conjugation to pharmacophores, as seen in –3, where similar amines are coupled to pyrimidine derivatives for kinase inhibition .
  • Boc Protection : Boc groups enhance solubility during synthesis but require acidic deprotection (e.g., HCl/MeOH in ), which may limit compatibility with acid-sensitive functionalities .

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate?

The synthesis typically involves coupling reactions with tert-butyl carbamate precursors. A common approach uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents to condense tert-butyl carbamate derivatives with fluorinated cyclobutyl intermediates . For fluorinated cyclobutane moieties, asymmetric Mannich reactions or nucleophilic fluorination may be employed to install the fluorine substituent, followed by protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) .

Q. How is the compound purified after synthesis?

Purification often involves recrystallization from solvents like ethyl acetate/hexane mixtures or column chromatography (silica gel, eluting with gradients of ethyl acetate in hexane). For chiral intermediates, chiral stationary-phase HPLC may be required to isolate enantiopure forms .

Q. What spectroscopic methods are used to confirm the structure?

  • NMR (¹H, ¹³C, ¹⁹F) : To confirm the fluorocyclobutyl group and Boc protection. The ¹⁹F NMR signal near -180 ppm is characteristic of fluorinated cyclobutanes .
  • Mass spectrometry (ESI-TOF or HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₂₄FN₂O₂: 277.18 g/mol) .
  • X-ray crystallography : For absolute stereochemical confirmation in chiral derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity and stability?

The 3-fluorocyclobutyl group introduces steric hindrance and electronic effects. Fluorine’s electronegativity can stabilize adjacent carbocations or transition states in ring-opening reactions. However, it may also reduce nucleophilicity of the aminomethyl group, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysis) .

Q. How to resolve contradictions in yield data across different synthetic protocols?

Discrepancies often arise from variations in coupling reagent efficiency (EDCI vs. DCC) or solvent polarity . For example, EDCI/HOBt in DMF may yield 60–70% product, while DCC/DMAP in dichloromethane could achieve higher yields but risk side reactions. Systematic optimization using design of experiments (DoE) is recommended .

Q. What strategies optimize enantioselective synthesis of the fluorocyclobutyl moiety?

Asymmetric catalysis using chiral organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) can induce stereocontrol during cyclobutane ring formation. For example, Jacobsen’s thiourea catalysts have been used to achieve >90% ee in fluorinated cyclobutane intermediates .

Q. How does the compound’s stability vary under different storage conditions?

The Boc-protected amine is stable at room temperature in anhydrous environments but hydrolyzes under acidic or basic conditions. Long-term storage requires desiccants and inert atmospheres (N₂ or Ar). Decomposition products include tert-butanol and CO₂, detectable via TGA-DSC analysis .

Q. What in vitro models are suitable for evaluating its biological activity?

While specific data on this compound is limited, structurally similar Boc-protected amines have shown anti-inflammatory activity in LPS-stimulated macrophage assays (IC₅₀ ~10 μM) and anticancer potential in MTT assays against HeLa cells. Fluorinated analogs often exhibit enhanced bioavailability due to increased lipophilicity .

Q. How to analyze reaction mechanisms for Boc deprotection?

Mechanistic studies use DFT calculations to model acid-catalyzed cleavage pathways. For example, trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to tert-butyl cation release. Kinetic studies (monitored by ¹H NMR) reveal pseudo-first-order kinetics in dilute TFA/DCM .

Q. What computational tools predict its pharmacokinetic properties?

Software like Schrödinger’s QikProp or SwissADME estimates logP (~2.5), aqueous solubility (-3.2 log mol/L), and CYP450 metabolism. The fluorocyclobutyl group may reduce metabolic clearance compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.